molecular formula C11H20O4S B1454477 2-(Cyclohexanesulfonyl)-3-methylbutanoic acid CAS No. 1178202-86-2

2-(Cyclohexanesulfonyl)-3-methylbutanoic acid

Cat. No.: B1454477
CAS No.: 1178202-86-2
M. Wt: 248.34 g/mol
InChI Key: RZCUHVRKXPGBBB-UHFFFAOYSA-N
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Description

2-(Cyclohexanesulfonyl)-3-methylbutanoic acid is a substituted carboxylic acid featuring a cyclohexanesulfonyl group attached to the α-carbon of a 3-methylbutanoic acid backbone. The sulfonyl group (-SO₂-) is a strong electron-withdrawing moiety, significantly influencing the compound’s acidity, solubility, and reactivity compared to simpler carboxylic acids.

Properties

IUPAC Name

2-cyclohexylsulfonyl-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4S/c1-8(2)10(11(12)13)16(14,15)9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCUHVRKXPGBBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)S(=O)(=O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178202-86-2
Record name 2-(cyclohexanesulfonyl)-3-methylbutanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexanesulfonyl)-3-methylbutanoic acid typically involves the reaction of cyclohexanesulfonyl chloride with 3-methylbutanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of 2-(Cyclohexanesulfonyl)-3-methylbutanoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the product. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexanesulfonyl)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted cyclohexanesulfonyl derivatives.

Scientific Research Applications

2-(Cyclohexanesulfonyl)-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study the effects of sulfonyl groups on biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclohexanesulfonyl)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between 2-(Cyclohexanesulfonyl)-3-methylbutanoic acid and related compounds:

Compound Molecular Formula Molecular Weight Key Functional Groups Key Properties
2-(Cyclohexanesulfonyl)-3-methylbutanoic acid (Target) C₁₁H₂₀O₄S (inferred) ~248.34 (inferred) Sulfonyl (-SO₂-), carboxylic acid High acidity (pKa ~1-2 inferred), polar, moderate solubility in polar solvents.
2-(Cyclohexylmethyl)-3-methylbutanoic acid C₁₂H₂₂O₂ 198.30 Cyclohexylmethyl, carboxylic acid Lower acidity (pKa ~4-5), hydrophobic due to bulky alkyl group.
2-(Cyclohexylmethyl)butanoic acid C₁₁H₂₀O₂ 184.28 Cyclohexylmethyl, carboxylic acid Similar hydrophobicity to above; shorter chain reduces steric hindrance.
3-Methylbutanoic acid C₅H₁₀O₂ 102.13 Branched carboxylic acid Volatile (contributes to sour taste in foods), pKa ~4.8, high aqueous solubility.
2-[(3-cyclopentylpropanoyl)amino]-3-methylbutanoic acid C₁₃H₂₃NO₃ 241.33 Amide, cyclopentyl, carboxylic acid Amphiphilic, potential hydrogen-bonding capacity, moderate acidity (pKa ~3-4).

Acidity and Reactivity

  • Target Compound : The sulfonyl group withdraws electron density via resonance and induction, stabilizing the conjugate base and significantly lowering the pKa (estimated ~1-2). This enhances reactivity in nucleophilic substitution or esterification reactions .
  • Cyclohexylmethyl Analogs : The absence of an electron-withdrawing group results in higher pKa values (~4-5), making these compounds less acidic and more suitable for applications requiring controlled release of carboxylic acid functionalities .
  • 3-Methylbutanoic Acid: A simple branched-chain acid with pKa ~4.8, commonly involved in metabolic pathways (e.g., cheese fermentation) due to its volatility and solubility .

Solubility and Polarity

  • The sulfonyl group in the target compound increases polarity, improving solubility in polar aprotic solvents (e.g., DMSO, acetone) but reducing miscibility in non-polar media.
  • Cyclohexylmethyl analogs (e.g., C₁₂H₂₂O₂) are highly hydrophobic, favoring lipid-rich environments or organic solvents like chloroform .

Biological Activity

Overview

2-(Cyclohexanesulfonyl)-3-methylbutanoic acid, with the CAS number 1178202-86-2, is an organic compound characterized by a cyclohexane ring attached to a sulfonyl group and a butanoic acid moiety. This compound has garnered attention in various fields of research due to its unique structure and potential biological activities.

The biological activity of 2-(Cyclohexanesulfonyl)-3-methylbutanoic acid primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group in the compound can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. This mechanism may lead to alterations in various biochemical pathways, contributing to its observed effects in biological systems.

Enzyme Inhibition

The compound's sulfonyl group suggests potential as an enzyme inhibitor. Sulfonamides are known for their ability to inhibit enzymes such as carbonic anhydrase and certain proteases. This characteristic can be leveraged for therapeutic applications, particularly in treating diseases where enzyme dysregulation is a factor .

Case Studies

  • Cytotoxicity Assessment : A study investigated the cytotoxic effects of various sulfonamide derivatives on human tumor cell lines. Results indicated that certain derivatives exhibited selective cytotoxicity, suggesting that modifications in the structure of sulfonamides could enhance their antitumor properties.
  • Enzyme Interaction Studies : In vitro assays demonstrated that compounds with similar sulfonyl functionalities inhibited key metabolic enzymes involved in cancer progression. These findings support the hypothesis that 2-(Cyclohexanesulfonyl)-3-methylbutanoic acid may also possess similar inhibitory effects on relevant enzymes .

Comparison with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
Cyclohexanesulfonic AcidLacks the butanoic acid moietyLimited biological activity
3-Methylbutanoic AcidLacks the cyclohexanesulfonyl groupMinimal activity; primarily a fatty acid
Cyclohexanesulfonyl ChloridePrecursor for synthesis of 2-(Cyclohexanesulfonyl)-3-methylbutanoic acidReactive; used in synthesis

The unique combination of a cyclohexane ring, a sulfonyl group, and a butanoic acid moiety in 2-(Cyclohexanesulfonyl)-3-methylbutanoic acid imparts specific chemical and biological properties that are not observed in its individual components or similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Cyclohexanesulfonyl)-3-methylbutanoic acid
Reactant of Route 2
2-(Cyclohexanesulfonyl)-3-methylbutanoic acid

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